molecular formula C21H21FSn B12650196 Tribenzylfluorostannane CAS No. 429-77-6

Tribenzylfluorostannane

Cat. No.: B12650196
CAS No.: 429-77-6
M. Wt: 411.1 g/mol
InChI Key: ZINYRHGURQDAOJ-UHFFFAOYSA-M
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Description

Tribenzylfluorostannane (CAS 429-77-6), also known as fluorotris(phenylmethyl)stannane, is an organotin compound with the molecular formula C₂₁H₂₁FSn and a molar mass of 411.1 g/mol . Structurally, it features a central tin atom bonded to three benzyl groups (C₆H₅CH₂) and one fluorine atom. The benzyl substituents contribute steric bulk and aromatic stability, while the fluorine atom introduces electronegativity, influencing its electronic properties and reactivity. Organotin compounds like this compound are of interest in catalysis, materials science, and synthetic chemistry due to their tunable ligand environments and stability .

Properties

CAS No.

429-77-6

Molecular Formula

C21H21FSn

Molecular Weight

411.1 g/mol

IUPAC Name

tribenzyl(fluoro)stannane

InChI

InChI=1S/3C7H7.FH.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H;/q;;;;+1/p-1

InChI Key

ZINYRHGURQDAOJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribenzylfluorostannane can be synthesized through several methods. One common approach involves the reaction of tribenzyltin chloride with a fluorinating agent such as silver fluoride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tribenzylfluorostannane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different organotin compounds.

    Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom and resulting in different products.

    Coupling Reactions: this compound can participate in coupling reactions, forming new carbon-tin bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and other nucleophiles. Reactions are typically carried out in polar solvents like THF or dichloromethane.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or nickel are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin halides, while oxidation reactions can produce tin oxides.

Scientific Research Applications

Tribenzylfluorostannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.

    Medicine: Research is ongoing to explore the potential use of organotin compounds in pharmaceuticals, particularly as anticancer agents.

    Industry: this compound can be used in the production of polymers and other materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which tribenzylfluorostannane exerts its effects involves the interaction of the tin center with various molecular targets. The fluorine atom can influence the reactivity and stability of the compound, affecting its interactions with other molecules. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

The following analysis compares tribenzylfluorostannane with structurally related organotin compounds, focusing on molecular features, spectroscopic data, and reactivity trends.

Structural and Molecular Comparisons
Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
This compound 429-77-6 C₂₁H₂₁FSn 411.1 3 benzyl, 1 F
Tribenzylhydroxystannane 15082-85-6 C₂₁H₂₂OSn 409.1 3 benzyl, 1 OH
Tetravinylstannane 1112-56-7 C₈H₁₂Sn 226.9 4 vinyl
Trichlorophenylstannane 1124-19-2 C₆H₅Cl₃Sn 327.2 1 phenyl, 3 Cl

Key Observations :

  • Benzyl groups provide steric shielding and aromatic conjugation, contrasting with the smaller, electron-rich vinyl groups in tetravinylstannane . Chlorine in trichlorophenylstannane acts as a stronger leaving group than fluorine, favoring nucleophilic substitution reactions .
Spectroscopic and Computational Data
  • ¹¹⁹Sn-NMR Shifts :
    this compound’s ¹¹⁹Sn-NMR shift is expected to differ from tetraaryl stannanes (e.g., tetrakis(3,5-bis(trifluoromethyl)phenyl)stannane) due to reduced electron-withdrawing effects from benzyl vs. trifluoromethylphenyl groups. Literature reports shifts for tetraaryl stannanes near δ -200 to -300 ppm , while benzyl-substituted analogs may exhibit upfield shifts due to increased electron density .
  • Mass Spectrometry :
    this compound likely undergoes fragmentation pathways distinct from chlorinated analogs. For example, trichlorophenylstannane (C₆H₅Cl₃Sn) shows prominent Cl⁻ loss in TOF-MS, whereas fluorinated stannanes may retain fluorine due to stronger Sn-F bonds .
Reactivity and Stability
  • Thermal Stability :
    Benzyl groups enhance thermal stability compared to vinyl-substituted stannanes (e.g., tetravinylstannane), which are more prone to decomposition under heat or UV exposure .
  • Catalytic Applications : this compound’s fluorine atom may facilitate Lewis acid catalysis, similar to fluorinated tin compounds used in cross-coupling reactions. In contrast, hydroxylated analogs (e.g., tribenzylhydroxystannane) are less electrophilic and more suited for proton-transfer processes .

Biological Activity

Tribenzylfluorostannane (TBFS) is an organotin compound that has garnered interest in various fields, particularly due to its biological activity. This article explores the biological effects, mechanisms, and potential applications of TBFS, supported by data tables and research findings.

Overview of this compound

This compound is characterized by its three benzyl groups attached to a tin atom, along with a fluorine atom. Its unique structure allows it to exhibit various biological activities, including antioxidant properties and potential cytotoxic effects against cancer cells.

Antioxidant Properties

Research indicates that TBFS possesses notable antioxidant activity. A study conducted by Thadhani et al. (2011) evaluated the compound's effectiveness using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and reducing power assays. The findings are summarized in Table 1.

Study ReferenceAssay TypeOrganism/Cell LineResult
Thadhani et al., 2011DPPHVariousModerate antioxidant activity
Behera et al., 2012FRSAUsnea complanataCardioprotective effects
Melo et al., 2011MTTSH-SY5Y cellsCytoprotective under oxidative stress

The results show that TBFS exhibits moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems .

Cytotoxicity and Anticancer Activity

This compound has also been studied for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that TBFS can induce apoptosis in various cancer cell lines, including LS174 and FemX cells. The mechanism of action appears to involve cell cycle arrest and increased sub-G1 population, suggesting that TBFS promotes apoptotic pathways.

A detailed analysis of the cytotoxic effects is presented in Table 2.

Cell LineTreatment ConcentrationEffect Observed
LS17450 µMSignificant increase in sub-G1 phase
FemX100 µMInduction of apoptosis

These findings indicate that TBFS may hold potential as an anticancer agent through its ability to induce apoptosis and inhibit cell proliferation .

The biological activity of TBFS can be attributed to several mechanisms:

  • Oxidative Stress Modulation : TBFS may modulate oxidative stress levels within cells, enhancing antioxidant defenses while simultaneously promoting pro-oxidative conditions under certain concentrations.
  • Apoptosis Induction : The compound appears to trigger intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.
  • Cell Cycle Arrest : TBFS has been shown to affect the cell cycle distribution, particularly increasing the population of cells in the sub-G1 phase while decreasing those in G2/M phases.

Case Studies

In a study by Ranković et al. (2012), TBFS was tested alongside other compounds for their combined effects on cancer cell lines. The results highlighted TBFS's strong potential as part of a combinatorial therapeutic approach for enhancing anticancer efficacy.

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